N-(2-tert-butylphenyl)-2,4-difluorobenzenesulfonamide
Description
N-[2-(TERT-BUTYL)PHENYL]-2,4-DIFLUORO-1-BENZENESULFONAMIDE is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a difluorobenzenesulfonamide moiety
Properties
Molecular Formula |
C16H17F2NO2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C16H17F2NO2S/c1-16(2,3)12-6-4-5-7-14(12)19-22(20,21)15-9-8-11(17)10-13(15)18/h4-10,19H,1-3H3 |
InChI Key |
MTUNGYAXGJRUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYL)PHENYL]-2,4-DIFLUORO-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the difluorobenzenesulfonamide group: The tert-butylphenyl intermediate undergoes a sulfonamide formation reaction with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYL)PHENYL]-2,4-DIFLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The difluorobenzenesulfonamide group can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction reactions: The phenyl ring and tert-butyl group can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution reactions: Products may include various substituted sulfonamides.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Scientific Research Applications
N-[2-(TERT-BUTYL)PHENYL]-2,4-DIFLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYL)PHENYL]-2,4-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The difluorobenzenesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(TERT-BUTYL)PHENYL]-BENZENESULFONAMIDE: Lacks the difluoro groups, which may affect its reactivity and biological activity.
N-[2-(TERT-BUTYL)PHENYL]-2,4-DICHLORO-1-BENZENESULFONAMIDE: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and interactions.
Uniqueness
N-[2-(TERT-BUTYL)PHENYL]-2,4-DIFLUORO-1-BENZENESULFONAMIDE is unique due to the presence of both the tert-butyl and difluorobenzenesulfonamide groups, which confer distinct chemical and biological properties. The difluoro groups enhance its electron-withdrawing capability, potentially increasing its reactivity in certain chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
